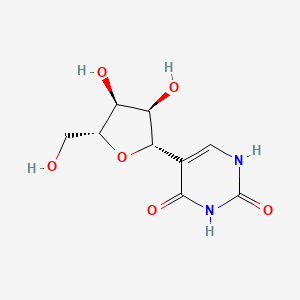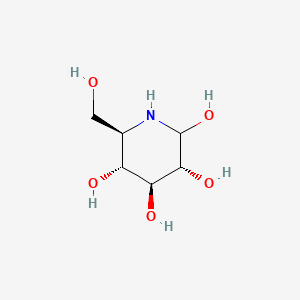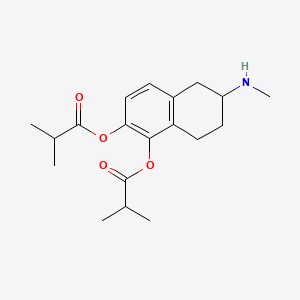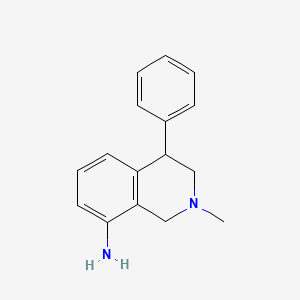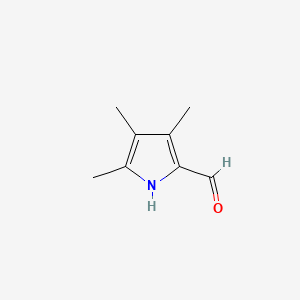
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde
説明
“3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H11NO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with three methyl groups and one formyl group .
科学的研究の応用
Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes
Research by Denat, Gaspard-Iloughmane, and Dubac (1992) in the Journal of Organometallic Chemistry explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds were prepared from corresponding pyrrole-2-carbaldehydes through 5-lithiation or metallation processes, demonstrating their utility in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Single Molecule Magnets
Giannopoulos et al. (2014) in Chemical Communications reported the first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for coordinating paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, indicating potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).
New Synthesis of 3-Fluoropyrroles
Surmont et al. (2009) in The Journal of Organic Chemistry developed a new synthesis method for various 3-fluorinated pyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This highlights the role of pyrrole derivatives in advancing synthetic methodologies for fluorinated compounds, which are significant in pharmaceutical and agrochemical industries (Surmont et al., 2009).
Intramolecular Hydrogen Bonding in Pyrroles
A study by Afonin et al. (2009) in Magnetic Resonance in Chemistry investigated the intramolecular hydrogen bonding effects in the NMR spectra of configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime. This research provides insights into the molecular structures and interactions of pyrrole derivatives, which are crucial for understanding their chemical behavior and potential applications (Afonin et al., 2009).
Catalysis of Ring-Opening Polymerization
Qiao, Ma, and Wang (2011) in the Journal of Organometallic Chemistry synthesized aluminum and zinc complexes supported by pyrrole-based ligands. These complexes showed activity as catalysts for the ring-opening polymerization of ε-caprolactone, indicating their potential in polymer chemistry (Qiao, Ma, & Wang, 2011).
Scientific Research Applications of 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde
Synthesis of Group 14 5-Metallated Pyrrole-2-Carbaldehydes
A study by Denat, Gaspard-Iloughmane, and Dubac (1992) focused on synthesizing new group 14 5-metallated pyrrole-2-carbaldehydes. These compounds were prepared from corresponding pyrrole-2-carbaldehydes through processes like 5-lithiation and metallation, showcasing their potential in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Single Molecule Magnets
In a study by Giannopoulos et al. (2014), 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used as a ligand to coordinate paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating applications in the field of magnetism and materials science (Giannopoulos et al., 2014).
New Synthesis of 3-Fluoropyrroles
Surmont et al. (2009) developed a new methodology for synthesizing various 3-fluorinated pyrroles, including 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. This highlights the role of pyrrole derivatives in advancing synthetic methodologies for fluorinated compounds, significant in pharmaceutical and agrochemical industries (Surmont et al., 2009).
Intramolecular Hydrogen Bonding in Pyrroles
Afonin et al. (2009) investigated the intramolecular hydrogen bonding effects in the NMR spectra of configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime. This research provides insights into the molecular structures and interactions of pyrrole derivatives, crucial for understanding their chemical behavior and potential applications (Afonin et al., 2009).
Catalysis of Ring-Opening Polymerization
Qiao, Ma, and Wang (2011) synthesized aluminum and zinc complexes supported by pyrrole-based ligands. These complexes were active catalysts for the ring-opening polymerization of ε-caprolactone, indicating their potential in polymer chemistry (Qiao, Ma, & Wang, 2011).
将来の方向性
The future directions for the study of “3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given their diverse biological activities, these compounds could be potential targets for drug discovery and development .
特性
IUPAC Name |
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-6(2)8(4-10)9-7(5)3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDHGLXYWXXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949948 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
27226-50-2 | |
| Record name | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



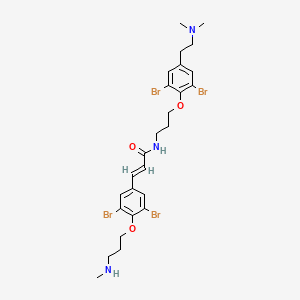
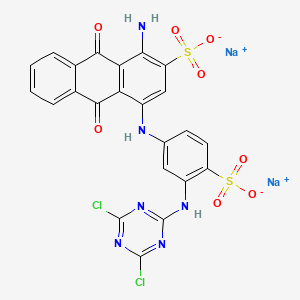
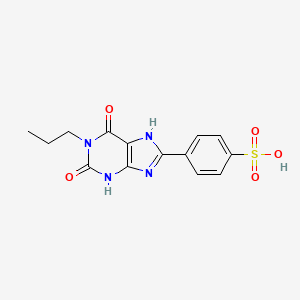
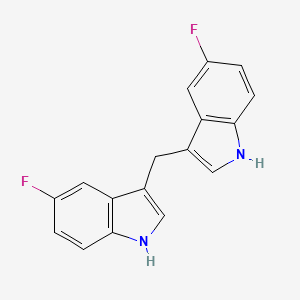
![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)
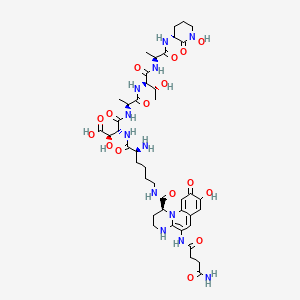
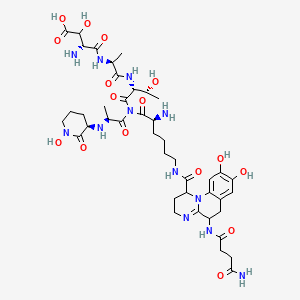
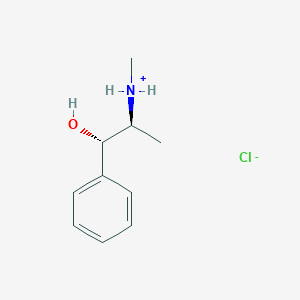
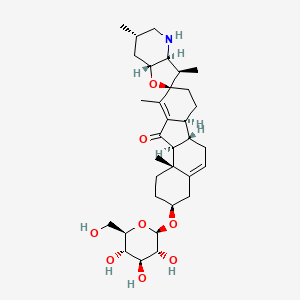
![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
